2-Chloro-N-ethylacetamide

Beschreibung

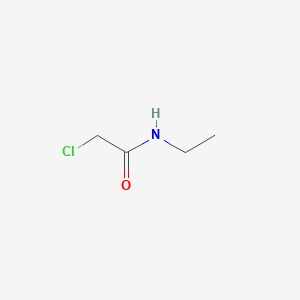

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBORNFANZZVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146905 | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-35-1 | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-ETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R32RJ2V2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-N-ethylacetamide CAS number 105-35-1

An In-Depth Technical Guide to 2-Chloro-N-ethylacetamide (CAS 105-35-1)

Authored by: Senior Application Scientist

Abstract

This compound, identified by CAS number 105-35-1, is a versatile chloroacetamide derivative that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, characterized by a reactive chlorine atom and an amide moiety, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its relevance to drug discovery and development. Furthermore, it details established analytical methodologies for its characterization and outlines critical safety and handling protocols to ensure its proper use in a laboratory setting.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. This compound is typically a colorless to yellowish liquid or a low-melting solid with a pungent odor.[1][2] Its key properties are summarized below, providing researchers with the necessary data for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 105-35-1 | [3][4][5] |

| Molecular Formula | C₄H₈ClNO | [1][3][4] |

| Molecular Weight | 121.57 g/mol | [3][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | N-Ethyl-2-chloroacetamide, N-Ethylchloroacetamide | [3][4] |

| Appearance | Colorless or yellowish liquid; Low melting solid | [1][2] |

| Melting Point | -25°C; 129°C (in benzene) | [1][6] |

| Boiling Point | 217-220°C; 103-105°C at 20 mmHg | [1][2] |

| Density | 1.086 g/cm³ | [7] |

| Solubility | Sparingly soluble in water; Soluble in alcohols and ethers | [1] |

| LogP (Octanol/Water) | 0.312 | [3] |

| InChI Key | JUBORNFANZZVJL-UHFFFAOYSA-N | [3][5] |

| SMILES | CCNC(=O)CCl | [4] |

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its straightforward preparation and predictable reactivity.

General Synthesis Pathway

The most common and efficient method for synthesizing this compound is the acylation of ethylamine with chloroacetyl chloride.[8][9] This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen, typically by a second equivalent of the amine or another base, yields the final amide product and ethylammonium chloride.[8]

Caption: General synthesis of this compound.

Laboratory-Scale Synthetic Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Ethylamine (aqueous solution or gas)

-

Chloroacetyl chloride

-

A suitable solvent (e.g., dichloromethane, acetone)

-

A base (e.g., triethylamine, excess ethylamine)[10]

-

Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, dissolve ethylamine in the chosen solvent and cool the mixture to 0-5°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add chloroacetyl chloride dropwise to the stirred ethylamine solution, ensuring the temperature does not exceed 10°C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated ethylammonium chloride salt.

-

Wash the filtrate with water, followed by a brine solution.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[11]

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound involves the displacement of the chlorine atom by a nucleophile.[12] The electron-withdrawing effect of the adjacent carbonyl group activates the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack. This Sₙ2 reaction allows for the facile introduction of various functional groups, making it an invaluable tool for building molecular complexity.[12]

Caption: General nucleophilic substitution on this compound.

This reactivity is the foundation for its widespread use in synthesizing heterocycles and other complex organic molecules, which is of high interest in medicinal chemistry.[12]

Applications in Research and Drug Development

This compound is not an end-product itself but rather a versatile intermediate with broad applications.

-

Pharmaceutical Synthesis: It serves as a key building block in the development of new pharmaceutical agents.[7] The chloroacetamide moiety is a common pharmacophore and a useful handle for linking different molecular fragments. Its derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[9]

-

Organic Synthesis: It is widely used in the synthesis of various organic compounds.[1] For example, it can be used to prepare N-ethylcarbamoylmethyl esters and 2-(diphenylphosphoryl)-N-ethylacetamide.[6]

-

Pesticide and Dye Industries: The reactivity of the C-Cl bond allows for its incorporation into larger molecules used in the manufacturing of pesticides and dyes.[1]

Analytical Methodologies

Ensuring the identity and purity of starting materials is a critical aspect of scientific research. Several analytical techniques can be employed for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[3] This technique is effective for assessing purity and can be adapted for pharmacokinetic studies.[3]

Protocol: RP-HPLC Analysis

-

Column: Newcrom R1 or equivalent C18 column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]

-

Detection: UV detection at an appropriate wavelength (typically determined by a UV scan).

-

Application: This method is scalable and can be used for preparative separation to isolate impurities.[3] For UPLC applications, columns with smaller particle sizes (e.g., 3 µm) can be used for faster analysis.[3]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H stretch, C=O stretch of the secondary amide, and the C-Cl stretch.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[14]

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.[1][4]

Hazard Identification

The compound is classified as toxic and corrosive.[1][4] Key hazards are summarized in the table below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][16]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15][16]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[15][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][16] Store locked up.[15][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be treated as hazardous waste.[15][16]

Conclusion

This compound (CAS 105-35-1) is a cornerstone intermediate in organic synthesis. Its value lies in its accessible synthesis and the predictable reactivity of its chloroacetamide functional group, which allows for straightforward nucleophilic substitution reactions. These characteristics make it an essential tool for researchers and scientists, particularly in the fields of medicinal chemistry and drug development, for constructing complex molecular architectures. Adherence to strict safety protocols is paramount when handling this hazardous compound to mitigate risks and ensure a safe laboratory environment.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

This compound - SIELC Technologies. (2018). SIELC Technologies. [Link]

-

Chemical Properties of this compound (CAS 105-35-1). Cheméo. [Link]

-

This compound | C4H8ClNO | CID 66044. PubChem, National Institutes of Health. [Link]

-

This compound suppliers USA. USA Chemical Suppliers. [Link]

-

Cas 105-35-1, this compound. LookChem. [Link]

-

Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. ResearchGate. [Link]

-

This compound. NIST WebBook. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 105-35-1 [sigmaaldrich.com]

- 6. This compound CAS#: 105-35-1 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ijpsr.info [ijpsr.info]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound [webbook.nist.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

2-Chloro-N-ethylacetamide physical and chemical properties

An In-depth Technical Guide to 2-Chloro-N-ethylacetamide: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound featuring both an amide and an alkyl chloride group. This unique structural combination makes it a valuable reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its reactivity is dominated by the electrophilic carbon adjacent to the chlorine atom, making it an effective alkylating agent for a variety of nucleophiles. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, spectroscopic data for characterization, and critical safety information for researchers, scientists, and professionals in drug development.

Compound Identification

Precise identification is the cornerstone of chemical research and development. This compound is known by several names and identifiers, which are crucial for accurate database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 105-35-1 | [1][2] |

| Molecular Formula | C₄H₈ClNO | [1][3] |

| Synonyms | N-Ethyl-2-chloroacetamide, N-Ethylchloroacetamide, (N-Chloroacetyl)ethyl amine | [1] |

| InChI Key | JUBORNFANZZVJL-UHFFFAOYSA-N | [2][4] |

| SMILES | CCNC(=O)CCl | [1][2] |

Physical and Chemical Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions. Its chemical properties are a direct consequence of its molecular structure.

Physical Properties

This compound is typically a colorless to yellowish liquid or solid with a pungent odor.[3] Its key physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Weight | 121.57 g/mol | [1][2] |

| Appearance | Colorless or yellowish liquid; can be a solid | [2][3] |

| Melting Point | -25 °C | [3] |

| Boiling Point | 217-220 °C (at normal pressure) | [3] |

| Solubility | Sparingly soluble in water; readily soluble in organic solvents like alcohols and ethers | [3] |

Chemical Reactivity

The chemical behavior of this compound is governed by its two functional groups: the electrophilic chloromethyl group and the stable amide linkage.

-

Electrophilicity : The carbon atom bonded to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl group. This makes it susceptible to attack by a wide range of nucleophiles.

-

Nucleophilic Substitution : The primary reaction pathway for this compound is nucleophilic substitution, where the chloride ion acts as a good leaving group. It readily reacts with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.[5] This reactivity is the basis for its utility as a synthetic intermediate.

-

Stability : The amide bond itself is relatively stable and generally does not participate in reactions under typical alkylating conditions.

-

Decomposition : Upon heating, it can decompose to produce toxic fumes, including nitrogen oxides and chlorine.[6]

Synthesis and Mechanism

The most common and straightforward method for synthesizing this compound is the acylation of ethylamine with chloroacetyl chloride.[5] This is a type of nucleophilic acyl substitution.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the most stable leaving group. A second equivalent of ethylamine or another base is typically used to neutralize the hydrochloric acid byproduct, forming ethylammonium chloride.[7]

Caption: Synthesis workflow via nucleophilic addition-elimination.

Experimental Protocol: Synthesis from Ethylamine and Chloroacetyl Chloride

This protocol describes a laboratory-scale synthesis. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chloroacetyl chloride is highly corrosive and lachrymatory.

-

Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve ethylamine (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) and cool the mixture to 0 °C in an ice bath.

-

Addition : Slowly add chloroacetyl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, to the stirred ethylamine solution via the dropping funnel. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up :

-

Filter the reaction mixture to remove the precipitated ethylammonium chloride.

-

Wash the filtrate sequentially with dilute hydrochloric acid (to remove excess ethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved using a combination of spectroscopic techniques. The expected data are summarized below.[8][9]

| Technique | Expected Data | Interpretation |

| ¹H NMR (CDCl₃) | δ ~6.5 (br s, 1H), δ ~4.0 (s, 2H), δ ~3.3 (q, 2H), δ ~1.2 (t, 3H) | Amide (N-H), Chloromethyl (Cl-CH₂), Ethyl (N-CH₂), Ethyl (CH₃) |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), δ ~42 (Cl-CH₂), δ ~35 (N-CH₂), δ ~14 (CH₃) | Carbonyl, Chloromethyl, Ethyl, Ethyl |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch) | Amide N-H, Carbonyl, Amide N-H, Carbon-Chlorine bond |

| Mass Spec (EI) | m/z 121/123 (M⁺, ~3:1 ratio), 77, 44 | Molecular ion peak showing isotopic pattern for chlorine, fragments |

Note: Actual chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for introducing the N-ethylacetamido moiety into larger molecules.

-

Pharmaceutical Synthesis : The acetamide linkage is a common feature in many marketed drugs.[10] Molecules like this compound are used to synthesize more complex drug candidates. For instance, similar N-substituted chloroacetamides are precursors for synthesizing compounds with potential applications as anti-inflammatory, anticancer, and antimicrobial agents.[5][10]

-

Building Block Chemistry : It serves as an important building block in heterocyclic chemistry. The reactive chloromethyl group can be used to alkylate various nucleophilic sites, leading to the formation of diverse molecular scaffolds.

-

Pesticide and Herbicide Industry : Chloroacetamide derivatives are a known class of herbicides.[5] This highlights the broader industrial relevance of this class of compounds.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate precautions.[1][3]

Hazard Identification

The compound is classified as toxic and corrosive.[1][2][3]

| Hazard Class | GHS Classification | Pictogram | Signal Word |

| Acute Toxicity, Oral | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) | Danger |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | Danger |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment :

-

Gloves : Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Eye Protection : Use chemical safety goggles and a face shield.

-

Clothing : Wear a lab coat and closed-toe shoes. For larger quantities, impervious clothing may be necessary.[11]

-

Caption: First-aid workflow for exposure to this compound.

Storage and Disposal

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Keep the container tightly closed and store locked up.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[12]

Conclusion

This compound is a fundamentally important reagent whose utility is derived from its dual functionality. A thorough understanding of its physical properties, reactivity, synthesis, and hazards is essential for its safe and effective use in research and development. For scientists engaged in the synthesis of novel compounds, particularly within the pharmaceutical industry, this compound offers a reliable and versatile building block for constructing complex molecular architectures.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 105-35-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66044, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass spectrum (electron ionization). Retrieved from [Link]

-

NIST. (n.d.). This compound - Reduced pressure boiling point. Retrieved from [Link]

-

Chemsrc. (2025, September 30). CAS#:61555-39-3 | 2-chloro-N-(cyanomethyl)-N-ethylacetamide. Retrieved from [Link]

-

NIST. (n.d.). This compound - IR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - [1H NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

-

Quora. (2018, January 21). What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl?. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Abdel-Latif, E., & El-Gohary, N. S. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 105-35-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

2-Chloro-N-ethylacetamide molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-N-ethylacetamide for Advanced Research Applications

Executive Summary

This compound is a halogenated amide that serves as a highly versatile and reactive intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive chloroacetyl group and a secondary amide, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core molecular properties, a validated synthetic protocol with mechanistic insights, key applications in modern chemistry, and critical safety and handling information. The objective is to furnish a document that is not only informative but also serves as a practical resource for laboratory applications, grounded in authoritative scientific data.

Core Molecular Profile

This compound is identified by its unique combination of a chloro-substituent on the acetyl group and an ethyl group on the amide nitrogen. This structure dictates its reactivity and physical properties.

The fundamental physicochemical properties and identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO | [1][2][3] |

| Molecular Weight | 121.57 g/mol | [3] |

| CAS Number | 105-35-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Ethyl-2-chloroacetamide, N-Ethylchloroacetamide | [1][2] |

| Appearance | Colorless or yellowish liquid/solid with a pungent odor | [3] |

| Melting Point | 129 °C (recrystallized from benzene) | [3][4] |

| Boiling Point | 96 °C at 13 Torr | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols and ethers | [3] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through the acylation of ethylamine with chloroacetyl chloride.[5] This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry.

Causality of Experimental Design: The choice of reactants is deliberate. Chloroacetyl chloride is an excellent electrophile due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. Ethylamine serves as the nucleophile. A key consideration is the management of the hydrogen chloride (HCl) byproduct, which is acidic and can protonate the starting ethylamine, rendering it non-nucleophilic. To prevent this, the reaction is typically conducted in the presence of a base (e.g., triethylamine or in a biphasic system) to neutralize the acid as it forms, thereby ensuring the reaction proceeds to completion.

Visualized Synthetic Workflow

Sources

An In-Depth Technical Guide to 2-Chloro-N-ethylacetamide: Structure, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Chloro-N-ethylacetamide stands out as a particularly valuable reagent in this class. Possessing both a reactive electrophilic center and a secondary amide, it serves as a versatile precursor for introducing the N-ethylacetamido moiety into a wide array of molecules. Its utility extends from the synthesis of novel heterocyclic compounds to its application as a covalent warhead in the design of targeted therapeutics.

This technical guide provides a comprehensive exploration of this compound, moving beyond simple data recitation to offer insights into its structural features, chemical reactivity, and practical applications. We will delve into the interpretation of its SMILES notation, detail a robust synthetic protocol, and illustrate its role in the context of drug development, providing researchers with the foundational knowledge required to effectively leverage this compound in their work.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research. This compound is identified by several key descriptors and exhibits distinct physical properties that dictate its handling, storage, and behavior in reaction systems.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 105-35-1 | [1][2][3][4][5] |

| Molecular Formula | C₄H₈ClNO | [1][2][5] |

| Molecular Weight | 121.57 g/mol | [4][5] |

| Canonical SMILES | CCNC(=O)CCl | [1] |

| InChI Key | JUBORNFANZZVJL-UHFFFAOYSA-N | [1][2][4] |

| Synonyms | N-Ethyl-2-chloroacetamide, Acetamide, 2-chloro-N-ethyl- | [1][2][6][7] |

The physicochemical properties of this compound are summarized below. These values are critical for planning experiments, from selecting appropriate solvent systems to determining purification strategies.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | -25 °C | [8] |

| Boiling Point | 217-220 °C | [8] |

| Solubility | Sparingly soluble in water; soluble in alcohols and ethers. | [8] |

| LogP (Octanol/Water) | 0.5 | [1] |

| pKa (Predicted) | 14.39 ± 0.46 | [5] |

Section 2: Molecular Structure and SMILES Notation

The Molecular Architecture

The reactivity and utility of this compound are direct consequences of its molecular structure. It comprises three key functional components:

-

An Ethyl Group (-CH₂CH₃): Attached to the amide nitrogen, this group influences the compound's lipophilicity and steric profile.

-

A Secondary Amide (-C(=O)NH-): This robust functional group is a cornerstone of many biologically active molecules, contributing to hydrogen bonding capabilities and metabolic stability.

-

A Chloroacetyl Group (-C(=O)CH₂Cl): This is the molecule's primary reactive center. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution reactions.

Decoding the SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a linear, text-based representation of a chemical structure. The canonical SMILES for this compound is CCNC(=O)CCl [1]. Let's deconstruct this string:

-

CC: Represents the two carbons of the ethyl group (CH₃-CH₂-).

-

N: The nitrogen atom of the amide, connected to the second carbon of the ethyl group.

-

C(=O): A carbon atom double-bonded to an oxygen atom, representing the carbonyl group. This is attached to the nitrogen.

-

C: The α-carbon, attached to the carbonyl carbon.

-

Cl: A chlorine atom, attached to the α-carbon.

This notation efficiently captures the connectivity of the entire molecule in a format that is both human-readable and machine-parsable, essential for cheminformatics and database searches.

Structural Visualization

To provide a clear visual representation, the 2D structure of this compound is rendered below using Graphviz.

Caption: 2D structure of this compound.

Section 3: Synthesis and Reactivity

Principles of Synthesis

The most direct and common method for synthesizing this compound is the acylation of ethylamine with chloroacetyl chloride[9][10]. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of Experimental Choices:

-

Nucleophile: Ethylamine (CH₃CH₂NH₂) acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Electrophile: Chloroacetyl chloride (ClCOCH₂Cl) is a highly reactive acylating agent. The carbonyl carbon is rendered strongly electrophilic by the two adjacent, electron-withdrawing chlorine atoms.

-

Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or diethyl ether, is typically used to dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is highly exothermic. It is initiated at a low temperature (e.g., 0 °C) to control the reaction rate, prevent side reactions, and ensure safety.

-

Stoichiometry/Base: The reaction produces one equivalent of hydrochloric acid (HCl), which would protonate the unreacted ethylamine, rendering it non-nucleophilic. To prevent this, either two equivalents of ethylamine are used (one as the nucleophile, one as a base) or one equivalent of ethylamine is used along with a non-nucleophilic tertiary amine base (e.g., triethylamine) to scavenge the HCl.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating procedure for the synthesis and purification of this compound.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~2 M).

-

Inert Atmosphere: Purge the system with dry nitrogen.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve chloroacetyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred ethylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Work-up & Extraction: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound as a solid.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Section 4: Application in Research and Drug Development

A Versatile Electrophilic Building Block

The primary utility of this compound stems from its role as an electrophilic alkylating agent. The α-chloro group is readily displaced by a variety of nucleophiles (S-nucleophiles like thiols, N-nucleophiles like amines, and O-nucleophiles like phenols) via an Sₙ2 mechanism. This reaction is fundamental to its use in building more complex molecules, where it serves as a linker to attach the N-ethylacetamido payload. The amide moiety itself is a common feature in pharmaceuticals, valued for its structural rigidity and ability to participate in hydrogen bonding with biological targets[11].

Role in Targeted Covalent Inhibitors

A sophisticated application of this reactivity is in the design of targeted covalent inhibitors (TCIs). In this context, the chloroacetamide group functions as a "warhead." A TCI is designed with a scaffold that directs the molecule to a specific binding pocket on a target protein. Once positioned, the chloroacetamide warhead reacts with a nearby nucleophilic amino acid residue, most commonly cysteine, forming a permanent covalent bond.

The Causality of Covalent Inhibition:

-

Enhanced Potency: By forming an irreversible bond, the inhibitor can achieve a level of potency and duration of action that is difficult to attain with reversible inhibitors.

-

Specificity: The requirement for a spatially accessible nucleophilic residue in the target's binding site can contribute to the inhibitor's selectivity over other proteins that may bind the scaffold but lack the reactive residue.

Conceptual Workflow: Covalent Protein Modification

The diagram below illustrates the conceptual mechanism of a cysteine residue on a target protein being covalently modified by a theoretical drug candidate bearing a this compound-derived warhead.

Caption: Covalent modification of a protein's cysteine residue.

Section 5: Safety and Handling

This compound is a hazardous substance that requires careful handling to minimize risk. Adherence to established safety protocols is mandatory.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield[8][12].

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[12].

-

Spills: In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste according to institutional and local regulations.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[4]. Store locked up and segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[13][14].

-

Disposal: Dispose of waste material and empty containers at an approved hazardous waste disposal facility[12]. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is far more than a simple chemical; it is a potent and versatile tool for chemical innovation. Its well-defined structure, characterized by the CCNC(=O)CCl SMILES notation, provides a reactive handle for a multitude of synthetic transformations. The chloroacetyl moiety offers a reliable site for electrophilic attack, enabling its use as both a fundamental building block and a sophisticated covalent warhead in drug design. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively harness the power of this compound to advance their projects in organic synthesis, materials science, and the development of next-generation therapeutics.

References

- This compound - SIELC Technologies. (2018-05-16). SIELC Technologies.

- This compound | 105-35-1. Sigma-Aldrich.

- This compound | C4H8ClNO | CID 66044.

- This compound 105-35-1. Sigma-Aldrich.

- This compound CAS#: 105-35-1. ChemicalBook.

- This compound. (2024-04-09). ChemBK.

- Chemical Properties of this compound (CAS 105-35-1). Cheméo.

- SAFETY DATA SHEET - 2-Chloro-N-methylacetamide. Fisher Scientific.

- This compound. NIST Chemistry WebBook.

- How to prepare and apply 2-Chloro-N-methylacetamide?. Guidechem.

- SAFETY DATA SHEET - 2-Chloro-N,N-dimethylacetamide. (2010-10-18). Fisher Scientific.

- ICSC 0640 - 2-CHLOROACETAMIDE. ILO and WHO.

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Antimicrobial Activity. (2022-10-18).

- 2-Chloro-N-methylacetamide synthesis. ChemicalBook.

Sources

- 1. This compound | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 105-35-1 [sigmaaldrich.com]

- 4. This compound 105-35-1 [sigmaaldrich.cn]

- 5. This compound CAS#: 105-35-1 [m.chemicalbook.com]

- 6. This compound (CAS 105-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloro-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 11. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

An In-depth Technical Guide to 2-Chloro-N-ethylacetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, certain building blocks distinguish themselves through their versatility and utility. 2-Chloro-N-ethylacetamide is one such molecule. As a bifunctional electrophile, it serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, finding applications in fields as diverse as pharmaceuticals, agrochemicals, and materials science. This guide, intended for the practicing researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and key applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an essential resource for anyone working with this valuable synthetic precursor.

Nomenclature and Identification

To ensure clarity and precision, it is essential to be familiar with the various synonyms and identifiers for this compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 105-35-1 | [1][2][3] |

| EINECS Number | 203-289-3 | [1][3] |

| Molecular Formula | C4H8ClNO | [2][3] |

| Molecular Weight | 121.57 g/mol | [2][4] |

| InChI Key | JUBORNFANZZVJL-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CCNC(=O)CCl | [2][4] |

| PubChem CID | 66044 | [2] |

| Other Synonyms | Acetamide, 2-chloro-N-ethyl- | [1][2][3] |

| N-Ethyl-2-chloroacetamide | [1][2] | |

| N-Ethylchloroacetamide | [1][2] | |

| (N-Chloroacetyl)ethyl amine | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic acyl substitution of chloroacetyl chloride with ethylamine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen to yield the final amide product.

Caption: Mechanism of this compound Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar N-substituted chloroacetamides.[5][6]

Materials:

-

Ethylamine (aqueous solution, e.g., 70%)

-

Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine a solution of ethylamine in water. Cool the flask in an ice bath to 0-5 °C.

-

Dissolve chloroacetyl chloride in an equal volume of dichloromethane and add it to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred ethylamine solution, ensuring the temperature of the reaction mixture does not exceed 10 °C. The addition of a base like triethylamine can be used to scavenge the HCl produced.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and add dichloromethane to dissolve the product.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[8]

Causality of Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the product.

-

Base: The use of a base is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the unreacted ethylamine, rendering it non-nucleophilic.

-

Washing Steps: The aqueous washes are necessary to remove any unreacted starting materials, salts, and other water-soluble impurities. The bicarbonate wash specifically neutralizes any remaining acidic components.

-

Drying Agent: The use of an anhydrous salt is critical to remove any residual water from the organic phase before solvent evaporation, as the presence of water can interfere with product crystallization and purity.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase. The addition of a small amount of an acid like formic acid or phosphoric acid can improve peak shape. For mass spectrometry detection, formic acid is preferred.[3]

-

Detection: UV detection at a wavelength of approximately 210 nm is appropriate for the amide chromophore.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Expected chemical shifts (in CDCl₃) are:

-

A triplet corresponding to the methyl protons (CH₃).

-

A quartet corresponding to the methylene protons adjacent to the nitrogen (NCH₂).

-

A singlet for the methylene protons adjacent to the chlorine (ClCH₂).

-

A broad singlet for the amide proton (NH).[1]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the four carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the amide (Amide I band).

-

An absorption band around 1540-1580 cm⁻¹ due to the N-H bending (Amide II band).

-

A C-N stretching vibration in the region of 1200-1300 cm⁻¹.

-

A C-Cl stretching band typically found in the 600-800 cm⁻¹ region.[5]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion peak (M and M+2 in an approximately 3:1 ratio).[2][9]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of two electrophilic centers: the carbonyl carbon and the carbon atom bonded to the chlorine. This dual reactivity makes it a versatile precursor for a variety of more complex molecules.[10]

Nucleophilic Substitution at the α-Carbon

The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through SN2 reactions with nucleophiles such as amines, thiols, and alkoxides.

Caption: Reactivity of this compound with Nucleophiles.

Applications in Agrochemicals

This compound and its derivatives are important intermediates in the synthesis of herbicides and pesticides. For example, chloroacetamides are known to be used in the production of herbicides that inhibit the growth of weeds in various crops.[5] The synthesis of the insecticide omethoate involves a related chloroacetamide intermediate.[6]

Applications in Pharmaceutical Synthesis

This class of compounds serves as a building block for the synthesis of various pharmaceutically active molecules. The chloroacetamide moiety can be used to introduce a reactive handle for further functionalization or to construct heterocyclic ring systems. For instance, it is an intermediate in the synthesis of Lumateperone, a drug used to treat schizophrenia.[6]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as toxic if swallowed.[4]

-

Irritation: It is irritating to the eyes, respiratory system, and skin.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable compound with a rich and diverse range of applications. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable tool for the modern organic chemist. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its safe and effective use in research and development. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of such fundamental building blocks will undoubtedly increase.

References

- This compound - SIELC Technologies. (2018, May 16).

- Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization - Benchchem.

- 2-Chloro-N-(2-chloroethyl)acetamide|CAS 13627-28-6 - Benchchem.

- This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- This compound | C4H8ClNO | CID 66044 - PubChem - NIH.

- 2-chloro-N-ethyl-N-methylacetamide SDS, 2746-07-8 Safety Data Sheets - ECHEMI.

- 2-Chloro-N,N-diethylacetamide - Safety Data Sheet - ChemicalBook. (2025, December 27).

- SAFETY DATA SHEET - Fisher Scientific.

- This compound - ChemBK. (2024, April 9).

- SAFETY DATA SHEET - Quality Environmental Containers. (2021, May 23).

- This compound - the NIST WebBook.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012, January 2).

- How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ - Guidechem.

- This compound 105-35-1 - Sigma-Aldrich.

- chloroacetamide - Organic Syntheses Procedure.

- An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride - Benchchem.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound 105-35-1 [sigmaaldrich.com]

- 5. ijpsr.info [ijpsr.info]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. chembk.com [chembk.com]

N-Ethyl-2-chloroacetamide safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of N-Ethyl-2-chloroacetamide

Introduction

N-Ethyl-2-chloroacetamide (CAS No. 105-35-1) is a valuable chemical intermediate widely utilized in organic synthesis.[1] Its applications span the pharmaceutical, pesticide, and dye industries, where it serves as a precursor for introducing the N-ethylacetamido moiety into more complex molecules.[1] While its utility is significant, its chemical reactivity necessitates a comprehensive understanding of its hazard profile to ensure the safety of researchers, scientists, and drug development professionals. This guide provides a detailed examination of the safety and hazards associated with N-Ethyl-2-chloroacetamide, moving from its fundamental properties to practical, field-proven protocols for handling, storage, and emergency response. The causality behind each safety recommendation is explained to foster a proactive safety culture grounded in scientific principles.

Physicochemical Properties and Identification

A thorough understanding of a chemical's physical properties is the foundation of a robust safety assessment. These properties dictate its behavior in the laboratory environment, influencing storage, handling, and emergency cleanup procedures. For instance, its liquid state at room temperature and pungent odor are key indicators for handling within ventilated enclosures to prevent inhalation exposure.

| Property | Value | Reference |

| CAS Number | 105-35-1 | [1][2] |

| Molecular Formula | C₄H₈ClNO | [1][2] |

| Molecular Weight | 121.56 g/mol | [2] |

| Synonyms | 2-Chloro-N-ethylacetamide, N-Ethylchloroacetamide | [2] |

| Appearance | Colorless or yellowish liquid with a pungent odor | [1] |

| Boiling Point | 96 °C @ 13 Torr; 217-220 °C (at atmospheric pressure) | [1] |

| Melting Point | -25 °C | [1] |

| Solubility | Sparingly soluble in water; readily soluble in organic solvents (e.g., alcohols, ethers) | [1] |

Hazard Identification and GHS Classification

N-Ethyl-2-chloroacetamide is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2] The assigned pictograms and hazard statements provide an immediate, universally understood summary of the primary risks. It is crucial to internalize these classifications as they inform every aspect of the chemical's life cycle in the laboratory.

-

Pictograms:

-

corrosion

-

skull and crossbones

-

exclamation mark

-

-

Signal Word: Danger [2]

GHS Hazard Statements: [2]

-

H301: Toxic if swallowed. This indicates a high degree of acute oral toxicity. Ingestion of even small amounts can cause significant harm or be fatal. This necessitates stringent controls to prevent accidental ingestion, such as prohibiting eating or drinking in the lab and using proper pipetting techniques.

-

H314: Causes severe skin burns and eye damage. This classification as a corrosive substance is a critical safety concern. Contact can lead to irreversible damage to skin and eyes. The causality is its chemical reactivity, which can destroy living tissue upon contact. This mandates the use of robust personal protective equipment (PPE), including chemical-resistant gloves and full eye/face protection.

-

H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[2] This hazard underscores the absolute requirement for handling the substance within a certified chemical fume hood or other ventilated enclosure.

It is also prudent to consider the hazards of the parent compound, 2-chloroacetamide, which is known to be a skin sensitizer and is suspected of damaging fertility.[3][4] While these classifications are not currently assigned to the N-ethyl derivative, the structural similarity warrants a cautious approach, reinforcing the need for rigorous exposure control.

Toxicological Profile

The toxicological profile is derived from its GHS classification, indicating its potential to cause harm via specific routes of exposure.

-

Acute Toxicity (Oral): Classified as "Toxic if swallowed" (H301), this compound poses a significant risk upon ingestion.[2] The mechanism likely involves alkylation of critical biomolecules in the gastrointestinal tract and systemically after absorption.

-

Corrosivity and Irritation: The compound is corrosive to skin and eyes (H314) and irritating to the respiratory system (H335).[2] This is due to its reactivity as a chlorinated amide. Upon contact with moisture on skin, eyes, or mucous membranes, it can hydrolyze or react directly with cellular components, causing chemical burns and inflammation.

-

Genotoxicity and Carcinogenicity: While specific data for N-Ethyl-2-chloroacetamide is limited, related chloroacetamide herbicides have been shown to induce the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cell and embryo models.[5] Alkylating agents, as a class, are often investigated for genotoxic and carcinogenic potential. Therefore, minimizing exposure is paramount.

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic process of identifying hazards, assessing risks, and implementing controls. This workflow should be a self-validating system for any experiment involving N-Ethyl-2-chloroacetamide. Each step logically informs the next, ensuring that all potential risks are addressed before work begins.

Caption: Hazard Identification and Risk Mitigation Workflow.

Standard Operating Procedures for Safe Handling

Adherence to the following protocols is mandatory to mitigate the risks identified. These procedures are designed as a self-validating system; if followed correctly, they inherently minimize the potential for exposure.

Engineering Controls

The primary line of defense is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All weighing, transfers, and manipulations of N-Ethyl-2-chloroacetamide must be performed inside a certified chemical fume hood to prevent inhalation of its pungent and irritating vapors.

-

Safety Shower/Eyewash Station: An operational and easily accessible safety shower and eyewash station is required in the immediate work area.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be selected based on the specific hazards of corrosivity and toxicity.

| Protection | Specification | Rationale and Best Practices |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contact. Given its corrosivity, consider double-gloving for transfers of large volumes. Dispose of contaminated gloves immediately. |

| Eye/Face | Chemical safety goggles AND a full-face shield. | Due to the H314 classification (causes severe eye damage), goggles alone are insufficient. A face shield is required to protect the entire face from splashes during transfers or potential reactions.[1] |

| Body | Flame-resistant laboratory coat. | A fully buttoned lab coat provides a barrier against minor spills and splashes.[1][6] |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Administrative Controls and Safe Work Practices

-

Designated Area: Clearly demarcate the area where N-Ethyl-2-chloroacetamide is handled.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in any area where this chemical is stored or handled.

-

Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, paper towels) as hazardous chemical waste in a designated, sealed container.

Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing dangerous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The storage location should be a designated, locked cabinet for toxic substances to restrict access to authorized personnel only.[8]

-

Incompatible Materials: Keep segregated from:

-

Strong Oxidizing Agents: Can cause violent reactions.

-

Strong Bases and Acids: Can promote hydrolysis or other reactions, potentially releasing heat or toxic byproducts.[3]

-

Emergency Protocols

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures (by Route of Exposure)

| Route | Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. [8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8] |

Accidental Release / Spill Cleanup Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (fume hood must be running).

-

Wear PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood, chemical-resistant gloves, and eye/face protection.

-

Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Avoid creating dust or aerosols.

-

Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.

-

Dispose: Seal and label the waste container for proper disposal according to institutional and regulatory guidelines.

Conclusion

N-Ethyl-2-chloroacetamide is a potent chemical intermediate whose utility in research and development is matched by its significant hazard profile. Its acute oral toxicity, corrosivity to skin and eyes, and respiratory irritation demand a disciplined and informed approach to safety. By understanding the causality behind its hazards and rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and controlled manner. Proactive risk assessment and strict adherence to established safety procedures are not merely procedural; they are integral to responsible scientific practice.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ChemBK. (2024). N-Ethyl-2-chloroacetamide. Retrieved from [Link]

-

ChemBK. (2024). N-ETHYL-2-CHLOROACETAMIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

Eurofins. (2016). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

-

National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

2-Chloro-N-ethylacetamide mechanism of action as an alkylating agent

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-N-ethylacetamide as an Alkylating Agent

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CNEA) is a member of the α-haloacetamide class of compounds, which are recognized as versatile electrophilic agents.[1] This technical guide provides a comprehensive examination of the core mechanism by which CNEA functions as an alkylating agent. We will dissect its chemical reactivity, explore its primary biological targets—proteins and nucleic acids—and delineate the subsequent cellular consequences. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and providing robust, self-validating protocols for investigating the effects of this and similar alkylating compounds.

The Chemical Foundation of Alkylation: An SN2 Mechanism

At its core, this compound is an electrophilic molecule, primed for reaction with nucleophiles. Its reactivity is conferred by the chloroacetamide functional group, a well-known "warhead" used in the design of covalent inhibitors.[1] The carbon atom alpha to the carbonyl group is electron-deficient due to the inductive effect of both the adjacent carbonyl oxygen and the chlorine atom. This renders it susceptible to nucleophilic attack.

The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted step, a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the chloride ion as a leaving group.[2] The N-ethyl group on the acetamide moiety primarily influences the compound's steric profile and physicochemical properties, such as solubility, without fundamentally altering the SN2 reactivity of the chloroacetyl group.

Compared to its iodoacetamide counterpart, chloroacetamide is generally less reactive and more stable in solution, which can result in more specific modification of biological targets with fewer off-target side reactions.[3]

Figure 1: SN2 mechanism of this compound alkylation.

Primary Biological Targets and Cellular Ramifications

The cellular environment is rich with nucleophiles, making biological macromolecules prime targets for alkylation by CNEA. The most significant targets are proteins and nucleic acids, whose modification can lead to profound functional consequences.

Protein Alkylation: Cysteine as the Principal Target

Proteins contain numerous nucleophilic amino acid residues. However, the thiol (sulfhydryl) group of cysteine is a particularly potent nucleophile, especially in its deprotonated thiolate form (S⁻), making it the most common target for α-haloacetamide reagents.[4][5]

Alkylation of cysteine residues results in the covalent addition of a carbamidomethyl group, forming a stable thioether bond.[3] This modification is effectively irreversible under physiological conditions. The functional consequences are significant:

-

Inhibition of Enzyme Activity: If the alkylated cysteine is located within the active site of an enzyme, its modification can lead to irreversible inhibition.[6][7] This is the principle behind the use of chloroacetamide-containing fragments as covalent inhibitors in drug discovery.[6][8]

-

Disruption of Protein Structure: Cysteine residues are critical for forming disulfide bonds that stabilize tertiary and quaternary protein structures. Alkylating these residues prevents disulfide bond formation, which is a key step in sample preparation for proteomics to ensure proteins remain in a reduced state for enzymatic digestion.[5][9]

-

Interference with Signaling: Modification of cysteines involved in redox signaling or protein-protein interactions can disrupt cellular communication pathways.

While cysteine is the primary target, high concentrations or non-optimal pH conditions can lead to off-target alkylation of other residues, including the N-terminus of proteins, lysine, histidine, and methionine.[3][9]

DNA Alkylation: A Pathway to Cytotoxicity

The nucleobases within DNA, particularly the N7 position of guanine and the N3 position of adenine, are also susceptible to alkylation.[10] As a monofunctional alkylating agent, CNEA is expected to form monoadducts on DNA, in contrast to bifunctional agents like nitrogen mustards that can form DNA cross-links.[11]

The formation of these DNA adducts is a form of DNA damage that, if not repaired, can interfere with DNA replication and transcription, ultimately leading to cytotoxicity.[12] Cells have evolved sophisticated DNA repair mechanisms to counteract such damage. The primary pathway for repairing alkylated bases is Base Excision Repair (BER).[11][13]

The BER pathway involves a series of enzymes that recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed to restore the correct DNA sequence.[14] If the burden of DNA alkylation overwhelms the cell's repair capacity, it can trigger signaling cascades leading to cell cycle arrest and programmed cell death (apoptosis).[12]

Figure 2: Cellular response to DNA alkylation via the BER pathway.

Experimental Methodologies for Studying Alkylation

A robust investigation into the effects of an alkylating agent like CNEA requires a multi-faceted experimental approach. The protocols described below are designed to be self-validating by including necessary controls and checks.

Protocol: Proteomic Identification of CNEA-Alkylated Peptides